A Technical Guide to 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid: Core Physicochemical Properties and Experimental Characterization
A Technical Guide to 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid: Core Physicochemical Properties and Experimental Characterization
Abstract
This technical guide provides a comprehensive analysis of 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure found in numerous bioactive molecules, and understanding the fundamental physicochemical properties of its derivatives is paramount for predicting their behavior in biological systems.[1] This document details the compound's core molecular data and presents a thorough examination of the authoritative experimental protocols required for determining its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility (Sw). The methodologies are described from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules with scientific rigor.
Introduction: The Significance of a Fluorinated Oxazole Carboxylic Acid
The 1,3-oxazole ring system is a cornerstone in the synthesis of pharmacologically active agents, valued for its electronic properties and ability to engage in hydrogen bonding.[1] The subject of this guide, 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid, integrates three key functional groups that are expected to critically influence its behavior:
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The 1,3-Oxazole Core: An aromatic heterocycle that serves as a stable scaffold.
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The 4-Carboxylic Acid Group: This moiety imparts acidic properties, creating a potential for ionization at physiological pH, which is crucial for solubility and target interaction.
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The 5-(3,3,3-Trifluoropropyl) Group: The inclusion of fluorine is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.
The interplay of these groups dictates the compound's physicochemical profile, which in turn governs its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Accurate experimental determination of these properties is not merely a data collection exercise; it is a fundamental requirement for building predictive models, designing effective formulations, and ultimately, developing successful therapeutic agents.[2]
Core Molecular and Physicochemical Data
Molecular Identity
| Property | Value | Source |
| Chemical Name | 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid | [3] |
| CAS Number | 1375248-22-8 | [3][4] |
| Molecular Formula | C₇H₆F₃NO₃ | [5] |
| Molecular Weight | 209.12 g/mol | [5] |
| Monoisotopic Mass | 209.02998 Da | [5] |
| SMILES | C1=NC(=C(O1)CCC(F)(F)F)C(=O)O | [5] |
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties discussed in this guide. While some properties can be estimated through computational models, this guide focuses on the gold-standard experimental methods for their definitive determination.
| Property | Description | Predicted Value | Standard Experimental Method |
| pKa | Acid Dissociation Constant | Not Available | Potentiometric Titration / UV-Vis Spectrophotometry |
| logP (Kow) | n-Octanol/Water Partition Coefficient | XlogP: 2.0 | Shake-Flask Method (OECD 107) |
| Aqueous Solubility (Sw) | Intrinsic solubility in water | Not Available | Shake-Flask Method (OECD 105) |
| Melting Point (MP) | Temperature of solid-to-liquid phase transition | Not Available | Capillary Method |
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for measuring the most critical physicochemical parameters. The emphasis is on methodologies that yield thermodynamic, equilibrium-based values, which are considered the most reliable for downstream applications.
Acid Dissociation Constant (pKa)
Theoretical Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this molecule, the carboxylic acid group is the primary ionizable center. The pKa value directly influences aqueous solubility, which often increases significantly for the ionized form.[6] It also dictates the charge state of the molecule at physiological pH (~7.4), affecting its ability to cross cell membranes and interact with biological targets.
Methodology of Choice: Potentiometric Titration This classic and reliable method involves monitoring pH changes as a titrant (e.g., NaOH) is incrementally added to a solution of the analyte.[6] It is robust and provides a direct measure of the pKa.
Experimental Protocol: Potentiometric Titration
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Preparation: Prepare a ~10 mM solution of 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid in deionized water. If solubility is a limiting factor, a co-solvent (e.g., methanol, DMSO) may be used, but the result will be an apparent pKa (pKaapp) that must be noted.
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Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a controlled temperature (e.g., 25 °C).
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Titration: Place a known volume (e.g., 20 mL) of the analyte solution in a thermostatted vessel. Begin adding a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.02 mL).
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Data Recording: Record the pH value after each addition of titrant, ensuring the reading stabilizes before proceeding. Continue the titration well past the expected equivalence point (e.g., to pH 11-12).
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Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized).[7]
Trustworthiness and Validation:
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The experiment should be performed in triplicate to ensure reproducibility.
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The shape of the sigmoid curve provides internal validation; a well-defined inflection point indicates a clean titration of a single acidic proton.
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The calculated concentration of the analyte from the equivalence point should match the prepared concentration, confirming the purity of the sample.
Alternative Method: UV-Vis Spectrophotometry For compounds with a chromophore whose absorbance spectrum changes with ionization state, UV-Vis spectrophotometry offers a highly sensitive alternative, particularly for poorly soluble compounds or when only small amounts of material are available.[6] The method involves preparing a series of buffers across a range of pH values, adding the compound to each, and measuring the absorbance. A plot of absorbance versus pH yields a sigmoid curve from which the pKa can be determined at the inflection point.[7]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for logP determination via the shake-flask method.
Aqueous Solubility (Sw)
Theoretical Rationale: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature to form a saturated solution at equilibrium. It is one of the most important determinants of oral bioavailability. [2][8]Poor aqueous solubility is a major hurdle in drug development, often leading to incomplete absorption and low efficacy. [9]This guide focuses on determining thermodynamic solubility, which represents the true equilibrium state.
Methodology of Choice: The Shake-Flask Method (OECD Guideline 105) This method is considered the "gold standard" for determining thermodynamic solubility. [8]It involves equilibrating an excess amount of the solid compound with water until the concentration in the solution becomes constant.
Experimental Protocol: Shake-Flask Method for Solubility
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Preparation: Add an excess amount of the solid compound to a vial containing a known volume of purified water or a relevant buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is achieved.
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Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time must be sufficient to reach a plateau in concentration, which can take from 24 to 72 hours.
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Phase Separation: After equilibration, the undissolved solid must be completely removed from the solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: The concentration of the compound in the clear, saturated filtrate is then determined by a validated analytical method like HPLC-UV or LC-MS, using a calibration curve prepared with known standards.
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Validation: To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The results from the last two time points should agree within experimental error. Additionally, the solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase changes or degradation occurred.
Workflow for Aqueous Solubility Determination
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- 5. PubChemLite - 5-(3,3,3-trifluoropropyl)-1,3-oxazole-4-carboxylic acid (C7H6F3NO3) [pubchemlite.lcsb.uni.lu]
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